molecular formula C16H16OS B6346546 (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1354942-36-1

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B6346546
CAS No.: 1354942-36-1
M. Wt: 256.4 g/mol
InChI Key: XAUJEWZDZJTWPO-VOTSOKGWSA-N
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Description

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a high-purity, synthetic chalcone derivative incorporating a 3-methylthiophene moiety. This compound belongs to a class of α,β-unsaturated ketones characterized by an E-configured olefin group, which is typically synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between a suitable 2,4-dimethylacetophenone derivative and 3-methylthiophene-2-carbaldehyde . Chalcone-thiophene hybrids are of significant interest in medicinal chemistry and chemical biology research due to their diverse biological profiles. The thiophene ring, a bioisostere of benzene, contributes to enhanced electronic properties and potential binding affinity with biological targets . Such compounds are frequently investigated as key intermediates or active scaffolds in the development of novel therapeutic agents, with reported activities including antimicrobial, anti-inflammatory, and anticancer properties . The specific substitution pattern featuring 2,4-dimethylphenyl and 3-methylthiophene groups makes this compound a valuable building block for structure-activity relationship (SAR) studies, particularly in the design of molecules with potential neuraminidase inhibitory activity, which is a target in anti-influenza viral research . Furthermore, the extended π-conjugated system in this chalcone derivative also suggests potential applications in material science research, particularly in the development of organic semiconductors and non-linear optical materials . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-11-4-5-14(13(3)10-11)15(17)6-7-16-12(2)8-9-18-16/h4-10H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUJEWZDZJTWPO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Stoichiometry

The Claisen-Schmidt condensation involves the base-catalyzed aldol reaction between 2,4-dimethylacetophenone and 3-methylthiophene-2-carbaldehyde. The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, forming an enolate that attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone.

Stoichiometric Ratios:

  • 2,4-Dimethylacetophenone: 1.0 equivalent

  • 3-Methylthiophene-2-carbaldehyde: 1.1 equivalents (10% excess to drive completion)

  • Base Catalyst: NaOH (20–30 mol%) or KOH (15–25 mol%).

Catalytic Conditions and Solvent Systems

Solvent selection significantly impacts reaction efficiency:

SolventBase CatalystTemperature (°C)Time (h)Yield (%)Source
MethanolNaOH252478
EthanolKOHReflux (78)685
Water/EtOHNaOH501272

Methanol and ethanol are preferred for their polarity, which stabilizes the enolate intermediate. Aqueous ethanol mixtures facilitate easier product isolation.

Alternative Synthesis Techniques

Solvent-Free Mechanochemical Approaches

Grinding 2,4-dimethylacetophenone and 3-methylthiophene-2-carbaldehyde with solid NaOH in a ball mill achieves 68% yield in 2 hours. This method reduces waste but requires post-reaction purification via column chromatography.

Purification and Isolation Methods

Crude product purification typically involves:

  • Acidification: Adjusting pH to 5–6 with dilute HCl to precipitate unreacted starting materials.

  • Solvent Extraction: Ethyl acetate or dichloromethane washes to isolate the chalcone.

  • Chromatography: Silica gel column chromatography using hexane/ethyl acetate (3:1) achieves >95% purity.

Yield Optimization and Scalability Considerations

Key Factors Affecting Yield:

  • Aldehyde Purity: 3-Methylthiophene-2-carbaldehyde must be anhydrous to prevent hydrolysis.

  • Catalyst Loading: Excess NaOH (>30 mol%) promotes side reactions, while <15 mol% slows enolate formation.

  • Scalability: Pilot-scale reactions (1 mol) in ethanol show consistent 80–82% yields, indicating industrial viability.

Comparative Analysis of Synthesis Routes

MethodConditionsTimeYield (%)AdvantagesLimitations
Traditional ClaisenEthanol, reflux6 h85High yield, simple setupLong reaction time
Solvent-FreeBall milling2 h68Eco-friendly, fastLower yield, purification needed
Microwave-Assisted100°C, 30 min~90*Rapid, high efficiencyEquipment-dependent

*Extrapolated from analogous chalcones .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position 1 / Position 3) Molecular Weight (g/mol) Key Structural Features References
Target Compound 2,4-dimethylphenyl / 3-methylthiophen-2-yl 270.37 Enhanced lipophilicity from methyl groups; planar α,β-unsaturated system
(E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one p-tolyl (4-methylphenyl) / 3-methylthiophen-2-yl 254.34 Similar thiophene group; reduced steric hindrance at phenyl ring
(2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one 2,5-dimethyl-3-thienyl / 4-(dimethylamino)phenyl 287.38 Electron-donating dimethylamino group enhances solubility; distinct dihedral angles (8.8° vs. 17.2°) between rings
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one 4-chlorophenyl / 1,3-diphenylpyrazol-4-yl 386.86 Bulky pyrazole substituent reduces planarity; chlorine atom increases electrophilicity

Key Observations :

  • The target compound exhibits intermediate molecular weight and balanced steric effects compared to bulkier pyrazole-containing analogues (e.g., compound in ).
  • Methyl groups on the phenyl and thiophene rings improve thermal stability, as seen in molecular mechanics studies .
Table 2: Antimicrobial and Antiparasitic Activities
Compound Name Biological Activity (Target/Model) MIC/IC₅₀ Key Functional Groups References
Target Compound Not explicitly reported; predicted antifungal/trypanocidal activity N/A Methylthiophen, dimethylphenyl
(2E)-1-(4’-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one Antifungal (Trichophyton rubrum) MIC = 0.07 µg/mL Chlorophenyl, aminophenyl
(2E)-3-(2,4-Dichlorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one DNA gyrase B inhibition (molecular dynamics) IC₅₀ = 6.64 µM Dichlorophenyl, thiazole
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Antioxidant (theoretical study) N/A Methoxy, hydroxyl groups

Key Observations :

  • Chlorophenyl and aminophenyl substituents (e.g., in ) show superior antifungal activity compared to methylated analogues, likely due to enhanced electrophilicity.
  • The target compound’s methylthiophen group may confer unique binding interactions with microbial enzymes, though experimental validation is needed.

Computational and Crystallographic Insights

  • Molecular Packing: The target compound’s methyl groups may disrupt intermolecular hydrogen bonding compared to the pseudocentrosymmetric dimers formed by the dimethylamino-substituted analogue in .
  • Dynamic Stability : Hybrid chalcone-thiazole derivatives (e.g., in ) exhibit higher binding affinity in molecular dynamics simulations due to thiazole’s hydrogen-bonding capacity, a feature absent in the target compound.

Biological Activity

Introduction

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities due to its unique structural features. This compound belongs to the chalcone family, characterized by a conjugated system that enhances its reactivity and biological properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is C16H16OSC_{16}H_{16}OS, with a molecular weight of 256.4 g/mol. The compound features a planar structure that contributes to its resonance stabilization, making it an interesting subject for biological studies.

PropertyValue
Molecular FormulaC16H16OS
Molecular Weight256.4 g/mol
Purity≥95%

Biological Activities

Chalcones are known for their diverse biological activities, including:

  • Antioxidant Activity : Chalcones have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Several studies indicate that chalcone derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer Effects : Research has demonstrated that chalcones can induce apoptosis in various cancer cell lines.

Antioxidant Activity

Research indicates that (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one exhibits strong antioxidant properties. A study conducted by Umesha et al. (2009) highlighted the compound's ability to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes in vitro, suggesting its potential use in preventing oxidative damage in cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. In vitro assays revealed that (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of the microbial cell membrane .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of various chalcone derivatives, (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antioxidant Mechanism

A detailed investigation into the antioxidant mechanism revealed that the compound effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells. The study demonstrated that treatment with (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one led to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Structure-Activity Relationship (SAR)

The unique combination of both dimethylphenyl and methylthiophenyl groups in this compound contributes to its distinct biological activities compared to other chalcone derivatives. A comparative analysis with similar compounds reveals variations in biological efficacy based on structural modifications.

Compound NameStructureUnique Features
(E)-3-(4-Methoxyphenyl)-1-(phenyl)prop-2-en-1-oneStructureContains a methoxy group; known for anti-inflammatory properties.
(E)-3-(5-Methylthiophen-2-yl)-1-(phenyl)prop-2-en-1-oneStructureExhibits strong antibacterial activity.

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, and how is stereochemical purity ensured?

Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation between 2,4-dimethylacetophenone and 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/EtOH). Key steps:

  • Reaction Monitoring : Use TLC to track enone formation.
  • Stereochemical Control : The E-configuration is favored due to conjugation stabilization; confirm via 1H^1H-NMR (vinyl proton coupling constants: J=1516HzJ = 15–16 \, \text{Hz}) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) yields >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR: Confirm vinyl proton coupling (δ7.27.8ppm\delta 7.2–7.8 \, \text{ppm}, J=1516HzJ = 15–16 \, \text{Hz}) and substituent integration (e.g., 2,4-dimethylphenyl protons at δ2.32.5ppm\delta 2.3–2.5 \, \text{ppm}) .
    • 13C^{13}\text{C}-NMR: Identify carbonyl (δ190200ppm\delta 190–200 \, \text{ppm}) and aromatic carbons .
  • X-ray Crystallography : Resolve molecular geometry (bond lengths, angles) and confirm E-configuration. Example: Similar enones show C=O bond lengths of ~1.22 Å and vinyl C=C of ~1.33 Å .

Q. What preliminary biological assays are recommended to explore its bioactivity?

Methodological Answer:

  • Anticancer Screening : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Antimicrobial Testing : Disk diffusion/Kirby-Bauer assay against E. coli and S. aureus .
  • Dose-Response Analysis : Use logarithmic concentration ranges (1–100 µM) to establish efficacy thresholds .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported substituent effects on bioactivity?

Methodological Answer:

  • Substituent Impact Analysis :

    Substituent (R)Electronic EffectBioactivity Trend (Example)Source
    4-Cl ()Electron-withdrawingEnhanced antimicrobial activity
    4-Br ()Stronger EW effectReduced solubility, lower IC50_{50}
    3-Me (Target)Electron-donatingModerate anticancer activity
  • DFT Calculations : Compare HOMO-LUMO gaps, electrostatic potentials, and binding affinities (e.g., using Gaussian 16 with B3LYP/6-31G**) .

Q. What strategies address regioselectivity challenges during functionalization of the thiophene ring?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., -SO3_3H) to guide electrophilic substitution at the 5-position of the thiophene .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura (Pd-catalyzed) to attach aryl/heteroaryl groups to the 3-methylthiophene moiety .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 0°C vs. reflux) to favor mono- vs. di-substitution .

Q. How can crystallographic data reconcile discrepancies in molecular geometry predictions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Compare experimental data (e.g., C=O bond length: 1.22 Å) with DFT-optimized structures.
    • Example: For "(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" (), torsional angles between aromatic rings were critical for packing efficiency .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain solubility/stability variations .

Q. What mechanistic insights explain its potential as a kinase inhibitor?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). Key interactions:
    • Hydrogen bonding between carbonyl and kinase backbone NH.
    • π-Stacking of 3-methylthiophene with hydrophobic residues .
  • Enzyme Assays : Measure IC50_{50} against purified kinases (e.g., CDK2) using fluorescence polarization .

Q. How do solvent effects influence its photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Compare λmax\lambda_{\text{max}} in polar (e.g., DMSO) vs. nonpolar (e.g., cyclohexane) solvents.
    • Example: Similar enones show λmax\lambda_{\text{max}} shifts of 10–15 nm due to solvatochromism .
  • TD-DFT Simulations : Model solvent effects (PCM method) to predict absorption/emission spectra .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its cytotoxicity across cell lines?

Methodological Answer:

  • Cell Line Variability : Differences in membrane permeability (e.g., MCF-7 vs. HepG2) or efflux pump expression.
  • Assay Conditions : Normalize data using positive controls (e.g., doxorubicin) and standardized protocols (e.g., 48-hr incubation) .
  • Metabolic Stability : Test compound stability in cell culture media (LC-MS/MS quantification) to rule out degradation artifacts .

Q. How can researchers validate conflicting computational predictions of its metabolic pathways?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS.

  • Docking Cytochrome P450 Isoforms : Predict oxidation sites (e.g., thiophene ring vs. enone) using CYP3A4/CYP2D6 models .

  • Comparative Table :

    Prediction MethodPredicted MetaboliteExperimental ValidationSource
    MetaSiteThiophene S-oxidationConfirmed (m/z +16)
    Schrödinger QikPropAromatic hydroxylationNot observed

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